2-(N-(5-Methylisoxazol-3-yl)carbamoyl)cyclohexanecarboxylic acid

Description

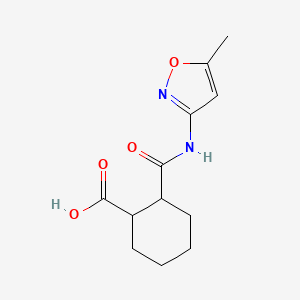

2-(N-(5-Methylisoxazol-3-yl)carbamoyl)cyclohexanecarboxylic acid (CAS: Not explicitly provided) is a bicyclic organic compound featuring a cyclohexane ring substituted with a carboxylic acid group at position 1 and a carbamoyl-linked 5-methylisoxazole moiety at position 2 (Fig. 1). The isoxazole ring (a five-membered heterocycle containing oxygen and nitrogen) confers unique electronic and steric properties, while the cyclohexane backbone enhances conformational rigidity. This compound is structurally analogous to intermediates in pharmaceutical syntheses, particularly for enzyme inhibitors and receptor modulators .

Properties

IUPAC Name |

2-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-7-6-10(14-18-7)13-11(15)8-4-2-3-5-9(8)12(16)17/h6,8-9H,2-5H2,1H3,(H,16,17)(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPYUJSFJNPNKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(5-Methylisoxazol-3-yl)carbamoyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 5-methylisoxazole-3-ylamine. The process may include steps such as esterification, amidation, and cyclization under controlled conditions. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(N-(5-Methylisoxazol-3-yl)carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(N-(5-Methylisoxazol-3-yl)carbamoyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(N-(5-Methylisoxazol-3-yl)carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Research Implications

- Pharmacokinetics : The carboxylic acid group in the target compound may enhance solubility but limit blood-brain barrier penetration compared to ester derivatives .

- Structure-Activity Relationships : Isoxazole rings generally exhibit higher metabolic stability than triazines but lower than thiazoles in vivo .

- Synthetic Challenges : Steric hindrance from the cyclohexane backbone complicates derivatization compared to linear analogs .

Biological Activity

2-(N-(5-Methylisoxazol-3-yl)carbamoyl)cyclohexanecarboxylic acid, with CAS number 313385-57-8, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16N2O4

- Molar Mass : 252.27 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines. The following sections detail these findings.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the disruption of cellular functions.

Case Studies

-

Study on HepG2 and MCF-7 Cell Lines

- Methodology : The MTT assay was used to assess cell viability in response to varying concentrations of the compound.

- Results :

- HepG2 cells showed an IC50 value indicating susceptibility to the compound, with a viability reduction to 68%.

- MCF-7 cells exhibited a viability of 78% under similar conditions.

- : The compound selectively targets malignant cells while exhibiting lower toxicity towards normal cell lines such as NIH 3T3 and HaCaT .

-

Mechanistic Insights

- The cytotoxic effects were attributed to the compound's ability to induce morphological changes characteristic of apoptosis in treated cells. Microscopic observations revealed significant alterations in cell structure at higher concentrations, supporting the hypothesis that the compound triggers apoptotic pathways .

Comparative Biological Activity Table

| Cell Line | IC50 (µg/ml) | Viability (%) | Notes |

|---|---|---|---|

| HepG2 | 42 | 68 | Most susceptible |

| MCF-7 | 100 | 78 | Moderate susceptibility |

| HaCaT | >250 | 83 | Lower toxicity |

| NIH 3T3 | >500 | 96 | Least affected |

The biological activity of this compound may be linked to its interaction with cellular signaling pathways involved in apoptosis and inflammation. Specifically, it appears to inhibit processes associated with cancer cell proliferation while sparing normal cells from significant damage.

Potential Applications

Given its selective cytotoxicity, this compound holds promise for further development as an anticancer agent. Its ability to induce apoptosis in cancerous cells suggests potential utility in therapeutic strategies targeting malignancies such as liver and breast cancers.

Q & A

Q. What are the established synthetic routes for 2-(N-(5-Methylisoxazol-3-yl)carbamoyl)cyclohexanecarboxylic acid, and how do reaction conditions influence yield?

The synthesis of cyclohexanecarboxamide derivatives typically involves two key steps: (1) activation of the carboxylic acid and (2) coupling with the amine component. For example, cyclohexanecarboxylic acid can be converted to its acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions, followed by reaction with 5-methylisoxazol-3-amine . Yield optimization requires precise control of stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) and temperature (0–5°C during coupling to minimize side reactions). Solvent choice (e.g., dichloromethane or tetrahydrofuran) also impacts reactivity, with polar aprotic solvents favoring nucleophilic attack. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product in >90% purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Key analytical techniques include:

- ¹H/¹³C NMR : The cyclohexane ring protons appear as multiplet signals between δ 1.2–2.5 ppm, while the isoxazole ring’s methyl group resonates as a singlet near δ 2.3 ppm. The carbamoyl NH proton typically shows a broad singlet at δ 8.5–9.5 ppm .

- FT-IR : Stretching vibrations for the carboxamide group (C=O at ~1650 cm⁻¹) and isoxazole ring (C-O-C at ~1200 cm⁻¹) confirm functional groups .

- HPLC-MS : A reverse-phase C18 column with acetonitrile/water (0.1% formic acid) mobile phase can verify purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 293.1) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but is soluble in dimethyl sulfoxide (DMSO, >50 mg/mL) and dichloromethane. Stability studies indicate decomposition at temperatures >80°C or in strongly acidic/basic conditions (pH <3 or >10). Storage at –20°C under inert atmosphere (argon) in amber vials is recommended to prevent oxidation of the isoxazole ring .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural validation?

Discrepancies in NMR splitting patterns may arise from conformational rigidity in the cyclohexane ring or hydrogen bonding between the carbamoyl group and solvent. To address this:

- Perform variable-temperature NMR (e.g., 25°C to 60°C in DMSO-d₆) to observe dynamic effects.

- Use 2D NMR techniques (HSQC, HMBC) to confirm connectivity between the cyclohexane and isoxazole moieties .

- Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) to validate assignments .

Q. What strategies are effective for improving the bioavailability of this compound in pharmacological studies?

Bioavailability challenges stem from poor aqueous solubility. Solutions include:

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) to enhance membrane permeability .

- Nanoparticle encapsulation : Use of poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve dissolution rates in physiological media .

- Co-crystallization : Co-formers like nicotinamide can modify crystal packing to increase solubility .

Q. How does the compound interact with biological targets such as HDAC6, and what methodologies confirm this selectivity?

The carboxamide group may chelate zinc ions in HDAC6’s active site. To assess selectivity:

- Perform enzyme inhibition assays using recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) with fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).

- Validate binding via surface plasmon resonance (SPR) with immobilized HDAC6 and analyze kinetics (KD values) .

- Use molecular docking simulations (AutoDock Vina) to predict binding poses and identify key residues (e.g., Asp649, His651) involved in interactions .

Q. What are the critical safety considerations when handling this compound in vitro?

Based on structural analogs (e.g., N-(3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide), hazards include:

- Acute toxicity (Oral LD₅₀ >300 mg/kg in rodents; Category 4).

- Skin/eye irritation (Category 2/2A; use nitrile gloves and goggles).

- Respiratory tract irritation (Category 3; use fume hoods) .

Always consult safety data sheets (SDS) for specific handling protocols and emergency measures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.